RAGE antagonist peptide - 1092460-91-7

RAGE antagonist peptide

Catalog Number: EVT-242724
CAS Number: 1092460-91-7
Molecular Formula: C57H101N13O17S
Molecular Weight: 1272.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAGE antagonist peptides are a class of synthetic peptides designed to block the interaction between the Receptor for Advanced Glycation End products (RAGE) and its ligands. RAGE, a multi-ligand receptor of the immunoglobulin superfamily, plays a crucial role in various inflammatory and degenerative diseases. [, , , , , , , , , , , , , ] These peptides mimic the binding domain of natural RAGE ligands, effectively competing for RAGE binding and inhibiting downstream signaling cascades. This inhibition makes RAPs valuable tools in investigating the role of RAGE in disease pathogenesis and exploring their potential as therapeutic agents.

Synthesis Analysis

The synthesis of RAGE antagonist peptides typically employs solid-phase peptide synthesis (SPPS) methodologies. [, ] SPPS allows for the precise assembly of amino acids in a specific sequence on a solid support, enabling the creation of peptides with desired lengths and modifications.

Chemical Reactions Analysis

The primary chemical reaction associated with RAPs is their binding interaction with RAGE. [, , , , , , , , , , , , , ] This interaction is primarily driven by non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific amino acid residues within the RAP sequence determine the affinity and specificity of this binding.

Mechanism of Action

RAPs act by competitively binding to RAGE, preventing the interaction of RAGE with its natural ligands. [, , , , , , , , , , , , , ] This binding disrupts the formation of the ligand-RAGE complex, thereby inhibiting the activation of downstream signaling pathways, such as NF-κB and MAPK pathways, which are involved in inflammation, cell proliferation, and migration.

Applications
  • Investigating RAGE signaling: RAPs are essential tools for dissecting the role of RAGE in different cellular processes and disease models. [, , , , , , , , , , , , , ]
  • Preclinical studies: RAPs have been investigated in animal models of various diseases where RAGE is implicated, including:
    • Cancer: RAPs have demonstrated anti-tumor effects by reducing tumor growth and metastasis in pancreatic cancer and glioblastoma models. [, , ]
    • Pulmonary fibrosis: Intratracheal administration of RAP reduced pulmonary fibrosis markers in a bleomycin-induced mouse model. []
    • Liver ischemia-reperfusion injury: RAPs alleviated liver injury and inflammation in diabetic mice subjected to liver ischemia-reperfusion. []
    • Aortic aneurysm: RAP treatment mitigated aortic dilation and aneurysm formation in a mouse model. []
  • Potential therapeutic target: The promising results from preclinical studies suggest RAPs as potential therapeutic agents for diseases like cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , , ]

Glyoxal

    Compound Description: Glyoxal is a reactive aldehyde and a precursor to advanced glycation end products (AGEs). It plays a significant role in the formation of AGEs through reactions with proteins and lipids [, ]. Glyoxal is known to induce oxidative stress and inflammation, contributing to endothelial dysfunction and vascular stiffness [].

    Relevance: Glyoxal is directly involved in the generation of ligands for the receptor for advanced glycation end products (RAGE). RAGE antagonist peptides, on the other hand, block the binding of these ligands to RAGE, thereby mitigating the downstream effects of glycation []. This highlights the opposing roles of glyoxal and RAGE antagonist peptides in AGE-mediated pathologies.

Nε-Carboxymethyllysine (CML)

    Compound Description: CML is a major AGE formed by the reaction of glucose with lysine residues in proteins []. It is considered a biomarker for various diseases, including diabetes and cancer. CML contributes to pancreatic cancer progression by promoting cell growth and activating tumorigenic signaling pathways, primarily through interaction with RAGE [].

    Relevance: Similar to other AGEs, CML acts as a ligand for RAGE, while RAGE antagonist peptides competitively inhibit this interaction []. The study suggests that targeting CML formation, rather than solely focusing on RAGE inhibition, could be a potential strategy for pancreatic cancer prevention and risk management.

High-mobility group box 1 (HMGB1)

    Compound Description: HMGB1 is a nuclear protein that can be released into the extracellular space during cellular stress or injury, acting as a damage-associated molecular pattern (DAMP) molecule [, , , , ]. It contributes to inflammatory responses by activating various receptors, including RAGE [, ].

    Relevance: HMGB1 is a key ligand for RAGE, and its interaction with RAGE contributes to inflammation in various tissues, including the lungs [, , ]. RAGE antagonist peptides directly interfere with this interaction, showing potential as anti-inflammatory agents [, , ]. In one study, a recombinant RAGE antagonist peptide was derived from HMGB1, specifically targeting its RAGE-binding domain [].

S100P

    Compound Description: S100P belongs to the S100 family of calcium-binding proteins and is implicated in several cancers, including pancreatic cancer [, , , ]. It promotes tumor growth, survival, and invasion by activating RAGE signaling pathways [, , , ].

    Relevance: As a ligand for RAGE, S100P contributes to the aggressive behavior of pancreatic cancer cells. RAGE antagonist peptides, by blocking the S100P-RAGE interaction, offer a potential therapeutic avenue for targeting S100P-driven pancreatic cancer [, , , ]. One study developed a specific RAGE antagonist peptide derived from S100P to inhibit RAGE activation by multiple ligands [].

S100A8/A9

    Compound Description: S100A8/A9, also known as calprotectin, is a pro-inflammatory protein complex released by neutrophils and monocytes during inflammation [, ]. It plays a role in immune responses and is involved in various inflammatory and autoimmune diseases [, ].

    Relevance: S100A8/A9 interacts with RAGE on NK cells, leading to their activation and contributing to anti-tumor immunity [, ]. While RAGE antagonist peptides could potentially inhibit this interaction, the study suggests that such inhibition might have opposing effects on tumor growth depending on the balance between inflammatory and anti-tumor immune responses [, ].

S100A4

    Compound Description: S100A4, also known as metastasin, is a calcium-binding protein associated with tumor progression and metastasis []. It promotes cell migration, invasion, and angiogenesis [].

    Relevance: Similar to S100P, S100A4 acts as a ligand for RAGE, contributing to tumor development and progression []. RAGE antagonist peptides demonstrate the ability to block the interaction of S100A4 with RAGE, suggesting their potential as anti-cancer agents [].

S100A14

    Compound Description: S100A14 is another member of the S100 protein family and is involved in cell proliferation and apoptosis []. Its effects can be either stimulatory or inhibitory depending on its concentration and the cell type [].

    Relevance: S100A14 binds to RAGE and exerts its effects on cell proliferation and apoptosis through RAGE-dependent signaling pathways []. RAGE antagonist peptides can effectively block these effects, highlighting the potential of targeting the S100A14-RAGE axis for therapeutic intervention [].

Properties

CAS Number

1092460-91-7

Product Name

RAGE antagonist peptide

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C57H101N13O17S

Molecular Weight

1272.56

InChI

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1

InChI Key

UPCWJIBXKJZZLN-RBQIHDOFSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.